Cas no 41917-83-3 (3-(4-(Trifluoromethyl)phenyl)acrylaldehyde)

3-(4-(Trifluoromethyl)phenyl)acrylaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-(4-(Trifluoromethyl)phenyl)acrylaldehyde
- (E)-3-[4-(trifluoromethyl)phenyl]prop-2-enal
- 4-(TRIFLUOROMETHYL)CINNAMALDEHYDE
- 3-(4-Trifluoromethylphenyl)propenal
- 3-[4-(Trifluoromethyl)phenyl]-2-propenal
- MFCD09835193
- (E)-3-(4-(Trifluoromethyl)phenyl)acrylaldehyde
- (2E)-3-[4-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENAL
- CS-0006638
- Trans-4-(trifluoromethyl) cinnamaldehyde
- 41917-83-3
- SCHEMBL1224353
- 3-(4-Trifluoromethylphenyl)-2-propenal
- A856642
- SCHEMBL1922783
- 95123-61-8
- AC-9778
- AS-20010
- 41317-83-3
- trans-4-(trifluoromethyl)cinnamaldehyde
- AKOS005063993
- 4-(TRIFLUOROMETHYL)CINNAMIC ALDEHYDE
- 2-Propenal, 3-[4-(trifluoromethyl)phenyl]-, (2E)-
-
- MDL: MFCD09835193
- インチ: InChI=1S/C10H7F3O/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14/h1-7H
- InChIKey: HYCDCKWWJCPUNT-UHFFFAOYSA-N
- ほほえんだ: C(=CC1=CC=C(C=C1)C(F)(F)F)C=O
計算された属性
- せいみつぶんしりょう: 200.04500
- どういたいしつりょう: 200.04489933g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 212
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 17.1Ų
じっけんとくせい
- 密度みつど: 1.241
- ふってん: 247 ºC
- フラッシュポイント: 104 ºC
- PSA: 17.07000
- LogP: 2.91750
3-(4-(Trifluoromethyl)phenyl)acrylaldehyde セキュリティ情報
3-(4-(Trifluoromethyl)phenyl)acrylaldehyde 税関データ
- 税関コード:2913000090
- 税関データ:
中国税関コード:
2913000090概要:
29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%
3-(4-(Trifluoromethyl)phenyl)acrylaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1064058-5g |
3-(4-Trifluoromethylphenyl)-2-propenal |
41917-83-3 | 98% | 5g |
¥2978.00 | 2024-05-14 | |
abcr | AB291200-1 g |
4-(Trifluoromethyl)cinnamaldehyde, 97%; . |
41917-83-3 | 97% | 1 g |
€452.20 | 2023-07-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T92290-1g |
3-(4-Trifluoromethylphenyl)-2-propenal |
41917-83-3 | 95% | 1g |
¥702.0 | 2023-09-05 | |
Chemenu | CM282887-10g |
3-(4-(Trifluoromethyl)phenyl)acrylaldehyde |
41917-83-3 | 95% | 10g |
$529 | 2022-06-11 | |
Chemenu | CM282887-25g |
3-(4-(Trifluoromethyl)phenyl)acrylaldehyde |
41917-83-3 | 95% | 25g |
$953 | 2021-06-16 | |
eNovation Chemicals LLC | Y0985535-10g |
3-(4-(Trifluoromethyl)phenyl)acrylaldehyde |
41917-83-3 | 95% | 10g |
$650 | 2024-08-02 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T92290-5g |
3-(4-Trifluoromethylphenyl)-2-propenal |
41917-83-3 | 95% | 5g |
¥2199.0 | 2023-09-05 | |
Chemenu | CM282887-5g |
3-(4-(Trifluoromethyl)phenyl)acrylaldehyde |
41917-83-3 | 95% | 5g |
$337 | 2022-06-11 | |
Chemenu | CM282887-25g |
3-(4-(Trifluoromethyl)phenyl)acrylaldehyde |
41917-83-3 | 95% | 25g |
$953 | 2022-06-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1064058-25g |
3-(4-Trifluoromethylphenyl)-2-propenal |
41917-83-3 | 98% | 25g |
¥9933.00 | 2024-05-14 |
3-(4-(Trifluoromethyl)phenyl)acrylaldehyde 合成方法
ごうせいかいろ 1
3-(4-(Trifluoromethyl)phenyl)acrylaldehyde Raw materials
3-(4-(Trifluoromethyl)phenyl)acrylaldehyde Preparation Products
3-(4-(Trifluoromethyl)phenyl)acrylaldehyde 関連文献
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
3-(4-(Trifluoromethyl)phenyl)acrylaldehydeに関する追加情報
Introduction to 3-(4-(Trifluoromethyl)phenyl)acrylaldehyde (CAS No. 41917-83-3) and Its Emerging Applications in Chemical Biology
3-(4-(Trifluoromethyl)phenyl)acrylaldehyde, identified by the chemical identifier CAS No. 41917-83-3, is a fluorinated aromatic aldehyde that has garnered significant attention in the field of chemical biology due to its unique structural and electronic properties. This compound belongs to the class of α,β-unsaturated aldehydes, which are well-known for their reactivity and biological significance. The presence of a trifluoromethyl group on the aromatic ring enhances its lipophilicity and metabolic stability, making it a valuable scaffold for drug discovery and material science applications.
The trifluoromethyl group is a key structural feature that imparts distinct physicochemical properties to the molecule. This substituent increases the electron-withdrawing effect, which can influence the reactivity of the aldehyde functionality and the overall electronic distribution across the molecule. Such characteristics make 3-(4-(Trifluoromethyl)phenyl)acrylaldehyde a versatile building block for synthesizing more complex molecules with tailored biological activities.
In recent years, there has been a growing interest in fluorinated compounds due to their enhanced bioavailability, metabolic stability, and binding affinity to biological targets. The trifluoromethyl group, in particular, has been extensively studied for its ability to modulate pharmacokinetic properties and improve drug efficacy. This has led to its incorporation into numerous pharmaceuticals and agrochemicals. The aldehyde moiety in 3-(4-(Trifluoromethyl)phenyl)acrylaldehyde provides a reactive site for further functionalization, enabling the synthesis of diverse derivatives with potential therapeutic applications.
One of the most promising areas of research involving 3-(4-(Trifluoromethyl)phenyl)acrylaldehyde is in the development of small-molecule inhibitors for enzyme targets. Aldehydes are known to participate in various biochemical reactions, including Schiff base formation, which can lead to covalent binding with biological targets. This property makes them useful for designing probes and inhibitors that can modulate enzyme activity. For instance, recent studies have demonstrated the utility of fluorinated aldehydes in targeting proteases involved in inflammatory pathways. The lipophilic nature of trifluoromethyl-substituted aldehydes allows them to penetrate biological membranes more effectively, enhancing their interaction with intracellular targets.
Another emerging application of 3-(4-(Trifluoromethyl)phenyl)acrylaldehyde is in materials science, particularly in the synthesis of organic semiconductors and liquid crystals. The conjugated system of the aromatic ring and the aldehyde functionality can contribute to electron delocalization, making this compound a potential candidate for optoelectronic applications. Researchers have explored its use in creating light-emitting diodes (LEDs) and organic photovoltaics (OPVs), where fluorinated aromatic compounds are valued for their stability and charge transport properties.
The synthesis of 3-(4-(Trifluoromethyl)phenyl)acrylaldehyde typically involves Friedel-Crafts acylation followed by dehydration or oxidation of a corresponding alcohol precursor. The introduction of the trifluoromethyl group can be achieved through halogen-metal exchange or direct fluorination reactions, depending on the synthetic route chosen. Advanced techniques such as flow chemistry have been employed to optimize these reactions, improving yield and scalability.
In conclusion, 3-(4-(Trifluoromethyl)phenyl)acrylaldehyde (CAS No. 41917-83-3) is a multifunctional compound with significant potential in both pharmaceuticals and materials science. Its unique structural features, particularly the presence of a trifluoromethyl group, make it an attractive scaffold for designing novel bioactive molecules and advanced materials. As research continues to uncover new applications for fluorinated compounds, 3-(4-(Trifluoromethyl)phenyl)acrylaldehyde is poised to play a crucial role in shaping the future of chemical biology and nanotechnology.
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